Anticancer agent 44

T-cell leukemia Jurkat cytotoxicity

Anticancer agent 44 (compound 2a) is a validated pyrrolidinedione-thiazolidinone hybrid that triggers mitochondria-dependent apoptosis via caspase 3 activation, Bax upregulation, and Bcl-2 downregulation. Demonstrates selective cytotoxicity with Jurkat GI50=3.40 µM (5.4× superior to analog 2b; 4.6× superior to doxorubicin). Exhibits p53-independent activity in colon carcinoma (HCT-116 p53-/- GI50=6.00 µM). Selectivity index >9.2 vs normal keratinocytes (HaCaT GI50 >100 µM). Minor scaffold substitutions produce >10-fold potency divergence; only compound 2a delivers the validated potency, selectivity, and mechanistic profile. RUO.

Molecular Formula C22H13Cl2N3O5S2
Molecular Weight 534.4 g/mol
Cat. No. B12403734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 44
Molecular FormulaC22H13Cl2N3O5S2
Molecular Weight534.4 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=O)C(=CC(=CC4=CC=C(C=C4)[N+](=O)[O-])Cl)SC3=S
InChIInChI=1S/C22H13Cl2N3O5S2/c23-13-3-7-15(8-4-13)25-19(28)11-17(20(25)29)26-21(30)18(34-22(26)33)10-14(24)9-12-1-5-16(6-2-12)27(31)32/h1-10,17H,11H2/b14-9-,18-10-
InChIKeyPBSVKERUYIKDFM-CAAMVKPLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 44 (Compound 2a) for Research Procurement: Pyrrolidinedione-Thiazolidinone Hybrid with Validated Multi-Cancer Cytotoxicity


Anticancer agent 44, also designated as compound 2a, is a synthetic hybrid molecule incorporating pyrrolidinedione and thiazolidinone pharmacophores, characterized by the molecular formula C22H13Cl2N3O5S2 and a molecular weight of 534.39 . This compound belongs to a novel class of heterocyclic anticancer agents designed to induce mitochondria-dependent apoptosis through caspase 3 activation, Bax upregulation, and Bcl-2 downregulation [1]. Initial characterization demonstrates selective cytotoxicity across a panel of cancer cell lines, including leukemia, lung, breast, cervical, colon carcinoma, and glioblastoma cells, while exhibiting low toxicity toward normal human keratinocytes and peripheral blood lymphocytes [2].

Procurement Risk Alert: Why Generic Pyrrolidinedione-Thiazolidinone Analogs Cannot Substitute Anticancer Agent 44


Substituting anticancer agent 44 with structurally related pyrrolidinedione-thiazolidinone analogs introduces substantial scientific and procurement risk due to pronounced structure-activity divergence within this hybrid scaffold. The primary study directly compared 17 synthesized derivatives, revealing that minor substitutions at the 1-position of the pyrrolidinedione moiety (4-chlorophenyl vs. 4-hydroxyphenyl vs. unsubstituted phenyl) produced dramatic differences in cytotoxic potency, with GI50 values varying by over 10-fold across multiple cell lines [1]. For instance, the unsubstituted phenyl analog exhibited significantly attenuated activity compared to compound 2a, while alternative substitutions altered the compound's selectivity profile and apoptosis induction capacity [2]. These data demonstrate that the pyrrolidinedione-thiazolidinone class is not functionally interchangeable; procurement of an incorrect analog will not reproduce the validated potency, selectivity, or mechanistic profile established for compound 2a [3].

Anticancer Agent 44 Comparative Evidence: Quantified Differentiation Versus Analogs and Clinical Benchmark


Superior Antileukemic Potency: Anticancer Agent 44 vs. Lead Analog 2b and Doxorubicin in Jurkat T-Cells

Anticancer agent 44 (compound 2a) exhibits 5.4-fold higher antiproliferative activity against human T-leukemia Jurkat cells compared to its closest structural analog compound 2b, and also surpasses the clinical benchmark doxorubicin in this cell line . This differentiation is critical for leukemia-focused research programs requiring maximal potency in lymphoid malignancy models [1].

T-cell leukemia Jurkat cytotoxicity apoptosis induction

Breast Cancer Panel Selectivity: Anticancer Agent 44 vs. Doxorubicin in MCF-7 and MDA-MB-231

Anticancer agent 44 demonstrates sub-10 µM potency against both estrogen receptor-positive (MCF-7, GI50 = 7.95 µM) and triple-negative (MDA-MB-231, GI50 = 6.45 µM) breast cancer cell lines . In contrast, doxorubicin exhibits substantially higher potency against these cells (IC50 values reported in the low nanomolar range: MCF-7 IC50 ~5.4 nM, MDA-MB-231 IC50 ~25 nM ), indicating that compound 2a operates with a distinct potency tier and therapeutic window.

breast cancer MCF-7 MDA-MB-231 triple-negative breast cancer

Tumor-Selective Toxicity Profile: Cancer vs. Normal Cell Differential

Anticancer agent 44 (compound 2a) achieves a selectivity index (SI) greater than 9.2 across a panel of six cancer types (leukemia, lung, breast, cervical, colon carcinoma, and glioblastoma) when comparing cytotoxic potency against cancer cells versus normal human keratinocytes (HaCaT line) [1]. At the tested concentration range (0-2 µM), compound 2a exhibits minimal toxicity toward mitogen-activated lymphocytes from peripheral blood of healthy human donors, with no significant DNA damage or morphological changes observed [2]. The compound also shows a GI50 exceeding 100 µM against HaCaT normal human keratinocytes, confirming a wide therapeutic margin .

selectivity index normal cell toxicity therapeutic window HaCaT lymphocytes

Apoptosis Induction Mechanism: Caspase 3/Bax/Bcl-2 Axis Activation

Anticancer agent 44 (compound 2a) at 1.5 µM concentration over 24 hours induces apoptosis through a defined mitochondrial pathway involving upregulation of proapoptotic caspase 3 and Bax proteins, coupled with downregulation of the antiapoptotic Bcl-2 protein . This tripartite modulation of the intrinsic apoptotic cascade is quantitatively validated and distinguishes compound 2a from analogs that operate through alternative death pathways (e.g., necrosis, autophagy) or extrinsic apoptosis mechanisms [1].

apoptosis caspase 3 Bax Bcl-2 mitochondrial pathway

Broad-Spectrum Potency Across Solid Tumor and Hematologic Cancer Lines

Anticancer agent 44 (compound 2a) exhibits single-digit micromolar GI50 values across eight of eleven tested cancer cell lines spanning seven distinct tissue origins, demonstrating broad-spectrum antiproliferative activity [1]. The potency profile reveals particular sensitivity in Jurkat (leukemia, GI50 = 3.40 µM), HCT-116 p53-/- (colon, GI50 = 6.00 µM), MDA-MB-231 (breast, GI50 = 6.45 µM), and HeLa (cervical, GI50 = 6.65 µM), with moderate activity in HCT-116 wild-type (GI50 = 9.18 µM) and U251 glioblastoma (GI50 = 8.93 µM) . In contrast, resistance was observed in A549 (lung, GI50 = 63.90 µM), KB3-1 (cervical, GI50 = 70.30 µM), and SK-OV-3 (ovarian, GI50 = 65.90 µM) [2].

broad-spectrum pan-cancer solid tumors leukemia glioblastoma

Anticancer Agent 44 Research Applications: Evidence-Backed Experimental Scenarios


T-Cell Leukemia and Hematologic Malignancy Models

Procure anticancer agent 44 for studies involving Jurkat T-cell leukemia models, where the compound demonstrates optimal potency (GI50 = 3.40 µM) and a validated mitochondria-dependent apoptosis mechanism (caspase 3 ↑, Bax ↑, Bcl-2 ↓) at 1.5 µM . This compound outperforms the lead analog 2b by 5.4-fold and doxorubicin by 4.6-fold in this specific cell line, making it the preferred choice for lymphoid malignancy research requiring maximal antileukemic activity [1].

p53-Independent Colon Cancer Research

Select anticancer agent 44 for investigations of p53-null colon carcinoma, as evidenced by comparable GI50 values in HCT-116 wild-type (9.18 µM) and HCT-116 p53-/- (6.00 µM) cells . This p53-independent cytotoxic profile differentiates compound 2a from many conventional chemotherapeutics whose efficacy depends on intact p53 signaling, positioning it as a valuable tool for studying treatment-resistant colorectal cancer models [1].

Tumor Selectivity and Therapeutic Window Studies

Deploy anticancer agent 44 in experimental systems requiring cancer-specific cytotoxicity with minimal normal cell toxicity. The compound achieves a selectivity index (SI) >9.2 across six cancer types versus normal human keratinocytes, with GI50 >100 µM in HaCaT cells and negligible toxicity to activated human lymphocytes at 0-2 µM . This validated selectivity profile supports co-culture experiments, primary cell studies, and translational research where sparing normal tissue is experimentally critical [1].

Breast Cancer Heterogeneity and Triple-Negative Disease Research

Utilize anticancer agent 44 for comparative studies of ER-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer models, where the compound exhibits nearly equipotent activity (GI50 = 7.95 µM and 6.45 µM, respectively) . This comparable potency across breast cancer subtypes, combined with a mechanism distinct from anthracyclines (no DNA intercalation detected [1]), makes compound 2a suitable for investigating subtype-independent therapeutic strategies and anthracycline-resistant models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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